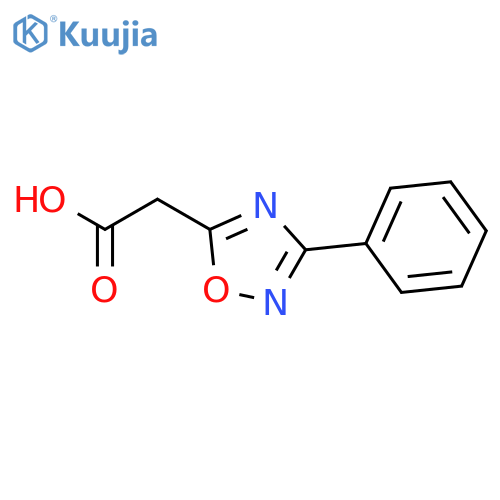Cas no 27349-43-5 (2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid)

27349-43-5 structure
商品名:2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Oxadiazole-5-acetic acid, 3-phenyl-
- 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aceticacid
- CS-0235727
- STK312634
- 27349-43-5
- EN300-1603159
- 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid
- CHEMBL448588
- FTUATJKDOQCWME-UHFFFAOYSA-N
- CBA34943
- AKOS000310154
- DTXSID801279791
- SCHEMBL4611029
- 3-phenyl-1,2,4-oxadiazole-5-acetic acid
- (3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid
- 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid
-
- インチ: InChI=1S/C10H8N2O3/c13-9(14)6-8-11-10(12-15-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
- InChIKey: FTUATJKDOQCWME-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=NOC(=N2)CC(=O)O
計算された属性
- せいみつぶんしりょう: 204.05354
- どういたいしつりょう: 204.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 76.2Ų
じっけんとくせい
- PSA: 76.22
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P400520-10mg |
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid |
27349-43-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| Chemenu | CM516022-1g |
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic acid |
27349-43-5 | 97% | 1g |
$245 | 2024-07-28 | |
| TRC | P400520-50mg |
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid |
27349-43-5 | 50mg |
$ 160.00 | 2022-06-03 | ||
| Enamine | EN300-1603159-0.05g |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |
27349-43-5 | 80% | 0.05g |
$159.0 | 2023-06-04 | |
| Enamine | EN300-1603159-1.0g |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |
27349-43-5 | 80% | 1g |
$681.0 | 2023-06-04 | |
| Enamine | EN300-1603159-10.0g |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |
27349-43-5 | 80% | 10g |
$2928.0 | 2023-06-04 | |
| Enamine | EN300-1603159-0.1g |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |
27349-43-5 | 80% | 0.1g |
$236.0 | 2023-06-04 | |
| Enamine | EN300-1603159-2.5g |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |
27349-43-5 | 80% | 2.5g |
$1333.0 | 2023-06-04 | |
| Enamine | EN300-1603159-10000mg |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |
27349-43-5 | 80.0% | 10000mg |
$2928.0 | 2023-09-23 | |
| Enamine | EN300-1603159-100mg |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |
27349-43-5 | 80.0% | 100mg |
$236.0 | 2023-09-23 |
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid 関連文献
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
27349-43-5 (2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic Acid) 関連製品
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 4964-69-6(5-Chloroquinaldine)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
